![molecular formula C18H22N4O3 B2444066 N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 2034435-96-4](/img/structure/B2444066.png)
N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxamide compounds and has been shown to exhibit pharmacological properties that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Activities
Vinaya Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds were evaluated for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model and for their DNA cleavage activities. The study found that certain derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects. This indicates that the structure of N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide could be optimized for similar applications (Vinaya Kambappa et al., 2017).
Synthesis and Biological Evaluation as Anticancer Agents
Another study by A. Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase activities. The study indicated that these derivatives, sharing a core structure related to N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide, could be potent anticancer and anti-inflammatory agents, highlighting the versatility of this chemical scaffold in drug development (A. Rahmouni et al., 2016).
Pharmacokinetic Improvement and Drug Development
The research by Hidekazu Tokuhara et al. (2018) into benzimidazole derivatives as renin inhibitors demonstrated structural modifications to improve pharmacokinetic profiles while maintaining activity. Although the specific compound N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide was not directly studied, the approach of modifying the piperidine and pyrimidinyl components to enhance drug properties could be applicable to similar compounds, aiming at developing orally bioavailable drugs with potential therapeutic applications (Hidekazu Tokuhara et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3-pyrimidin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-24-15-8-6-14(7-9-15)21-18(23)22-12-3-5-16(13-22)25-17-19-10-4-11-20-17/h4,6-11,16H,2-3,5,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENHRGDWGYNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.